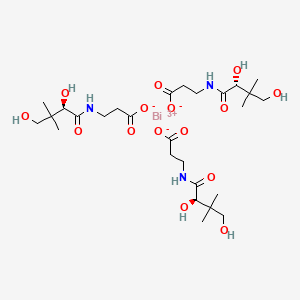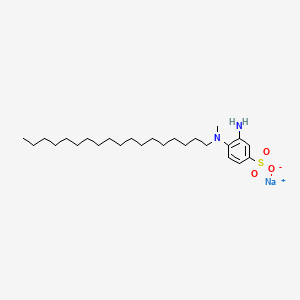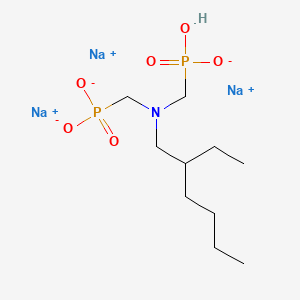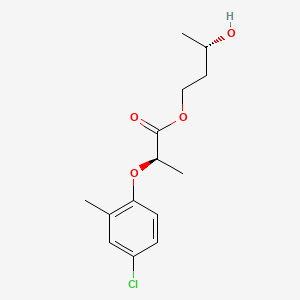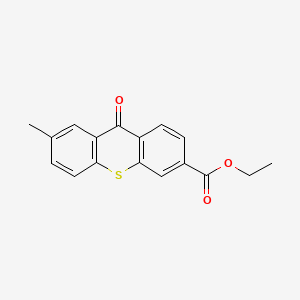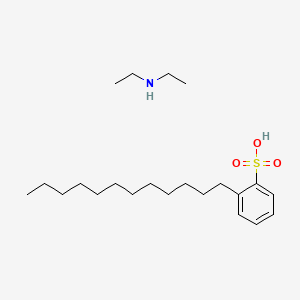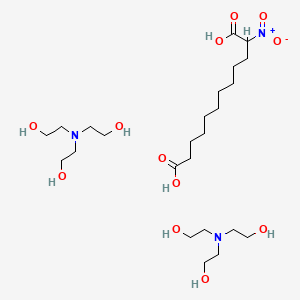
Bis(3,3-dichloropropoxy)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,3-dichloropropoxy)methane is an organic compound with the molecular formula C7H12Cl4O2 It is characterized by the presence of two 3,3-dichloropropoxy groups attached to a central methane molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,3-dichloropropoxy)methane typically involves the reaction of 3,3-dichloropropanol with formaldehyde under acidic conditions. The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3,3-dichloropropoxy)methane can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 3,3-dichloropropoxy groups can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. These reactions are typically carried out in aqueous or alcoholic solutions at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution Reactions: Products include substituted ethers or amines.
Oxidation Reactions: Products include alcohols or carboxylic acids.
Reduction Reactions: Products include alkanes or alkenes.
Aplicaciones Científicas De Investigación
Bis(3,3-dichloropropoxy)methane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which bis(3,3-dichloropropoxy)methane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Bis(3-indolyl)methane: Known for its biological activity, particularly in cancer research.
Bis(pyrazolyl)methane: Used in coordination chemistry and as ligands in catalysis.
Bis(3,3-dichloropropyl)ether: Similar in structure but with different reactivity and applications.
Uniqueness
Bis(3,3-dichloropropoxy)methane is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Propiedades
Número CAS |
89774-77-6 |
|---|---|
Fórmula molecular |
C7H12Cl4O2 |
Peso molecular |
270.0 g/mol |
Nombre IUPAC |
1,1-dichloro-3-(3,3-dichloropropoxymethoxy)propane |
InChI |
InChI=1S/C7H12Cl4O2/c8-6(9)1-3-12-5-13-4-2-7(10)11/h6-7H,1-5H2 |
Clave InChI |
QODLOKFYXBIIRA-UHFFFAOYSA-N |
SMILES canónico |
C(COCOCCC(Cl)Cl)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


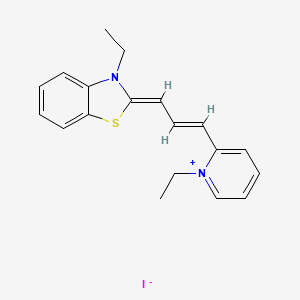

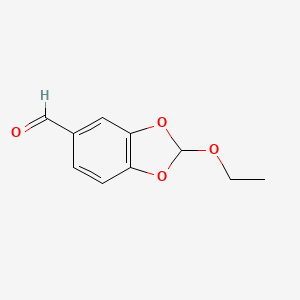
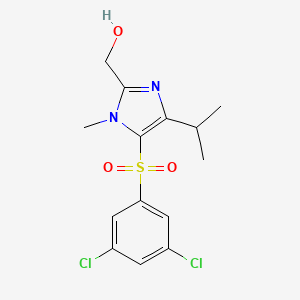
![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)

